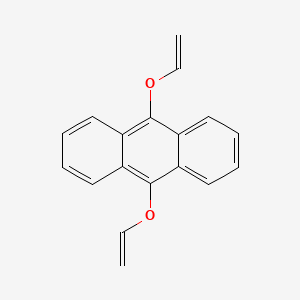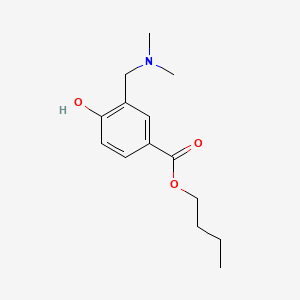
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylacridine and 4-methylbenzyl chloride.
Coupling Reaction: The coupling of 4-methylphenyl groups to the acridine core is typically carried out using Friedel-Crafts alkylation, employing catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography for purification.
化学反応の分析
Types of Reactions
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Various substituted acridine compounds.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine involves:
Molecular Targets: Binding to DNA or proteins, interfering with their normal function.
Pathways Involved: Inhibition of DNA replication or protein synthesis, leading to cell death in cancer cells or parasites.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
Acriflavine: An antiseptic and antiprotozoal agent.
9-aminoacridine: Used in the treatment of protozoal infections.
Uniqueness
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other acridine derivatives.
特性
CAS番号 |
6321-82-0 |
|---|---|
分子式 |
C28H24ClN |
分子量 |
409.9 g/mol |
IUPAC名 |
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine |
InChI |
InChI=1S/C28H24ClN/c1-18-8-12-21(13-9-18)28-23-6-4-5-7-26(23)30(22-14-10-19(2)11-15-22)27-17-25(29)20(3)16-24(27)28/h4-17,25H,1-3H3 |
InChIキー |
SHBINYYUGTXBDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(C=C3N(C4=CC=CC=C42)C5=CC=C(C=C5)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
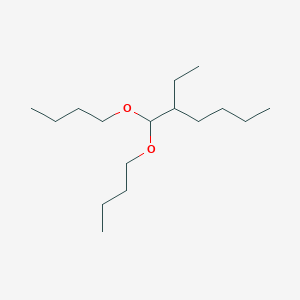
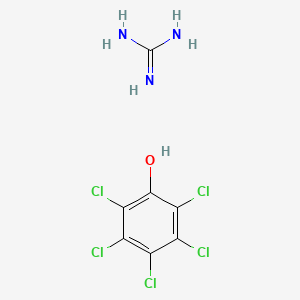

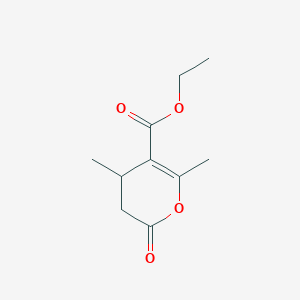
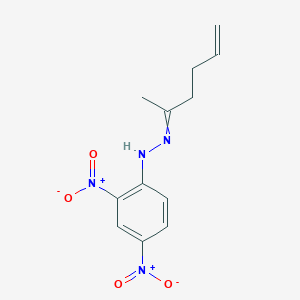
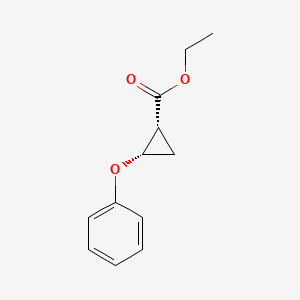
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
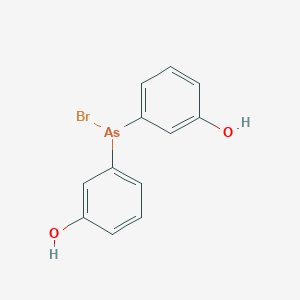
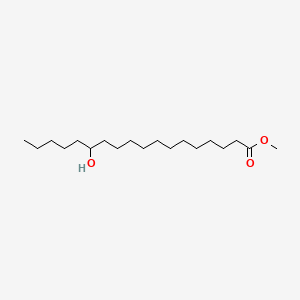
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
